4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane
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Overview
Description
4-(bromomethyl)-1-methyl-2-oxabicyclo[311]heptane is a bicyclic organic compound that features a bromomethyl group and an oxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane typically involves the reaction of a suitable precursor with bromine or a brominating agent. One common method involves the bromination of 1-methyl-2-oxabicyclo[3.1.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Radical Reactions: The compound can participate in radical addition reactions, particularly with unsaturated compounds like alkenes and alkynes.
Elimination Reactions: Under basic conditions, the bromomethyl group can be eliminated to form a double bond, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Radical Addition: Radical initiators like azobisisobutyronitrile (AIBN) and solvents like benzene or toluene are employed.
Elimination: Strong bases like potassium tert-butoxide in solvents like tetrahydrofuran (THF) are used to induce elimination reactions.
Major Products
The major products formed from these reactions include substituted derivatives, addition products with extended carbon chains, and alkenes resulting from elimination reactions .
Scientific Research Applications
4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through bromomethylation reactions.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane involves the formation of reactive intermediates, such as radicals or carbocations, during its chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and targets depend on the nature of the reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyltricyclo[4.1.0.02,7]heptane : Similar in structure but lacks the oxabicyclo moiety.
- 2-Bromoethanesulfonyl Bromide : Undergoes similar radical reactions but has different functional groups.
- Bicyclo[4.1.0]heptenes : Share the bicyclic structure but differ in the types of substituents and reactivity .
Uniqueness
4-(bromomethyl)-1-methyl-2-oxabicyclo[3.1.1]heptane is unique due to its combination of a bromomethyl group and an oxabicyclo structure, which imparts distinct reactivity and potential for diverse applications in various fields of research .
Properties
CAS No. |
2624137-42-2 |
---|---|
Molecular Formula |
C8H13BrO |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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